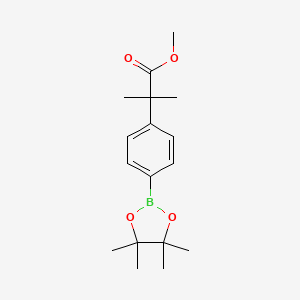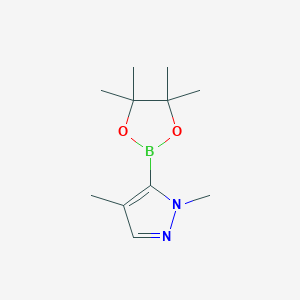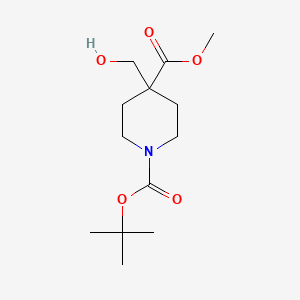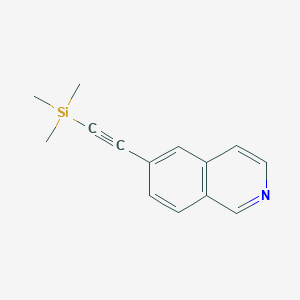
1-Benzothiazol-6-yl-imidazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazolidin-2-ones and similar compounds has been extensively studied. For example, one method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . Another method involves the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO2 at 250 °C with γ-Al2O3 as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, in the molecule C12H13N3O2S, the benzothiazine moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .Chemical Reactions Analysis
The chemical reactions involving imidazolidin-2-ones have been studied. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .Applications De Recherche Scientifique
Synthesis and Biological Activity : Novel benzazole derivatives, including 1-Benzothiazol-6-yl-imidazolidin-2-one, have been synthesized and found to act as selective ligands for alpha 2-adrenoceptors. These compounds show potential for a variety of medical uses, including acting as antihypertensive drugs (Sa̧czewski et al., 2008).
Cholinergic Enzyme Inhibitors : Imidazolidine derivatives containing a benzothiazole moiety have been investigated for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. These compounds show significant potential in inhibiting these enzymes, suggesting their relevance in pharmacological research (Pejchal et al., 2011).
Formation of Copper(II) Complexes : Research on N-aryl-2-(arylimino)imidazolidine-1-carbothioamide revealed the formation of imidazolidine-benzothiazole–Copper(II) complexes. This suggests potential applications in the field of coordination chemistry and material science (Sahoo et al., 2014).
Antibacterial Applications : Microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole demonstrated their antibacterial activities. This points to potential applications in developing new antibacterial agents (Abood et al., 2018).
Anticancer Activity : Various synthesized compounds of this compound have been evaluated for their anticancer activities, showing good results against different tumor cell lines. This underscores their potential in the development of new anticancer drugs (Srimanth et al., 2002).
Phosphoinositide 3-Kinase Inhibition : Studies on analogues of the benzothiazole ring indicate their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), suggesting applications in cancer treatment and drug design (Stec et al., 2011).
Orientations Futures
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds. Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . Future research may focus on developing new methods for the synthesis of imidazolidin-2-one derivatives .
Mécanisme D'action
Target of Action
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds .
Mode of Action
The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Biochemical Pathways
Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Result of Action
Certain derivatives of imidazolidin-2-one have been found to possess anti-inflammatory activity and relatively low cytotoxicity .
Analyse Biochimique
Biochemical Properties
1-Benzothiazol-6-yl-imidazolidin-2-one plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with metal catalysts, organocatalysts, and carbonylation reactions . These interactions facilitate the formation of imidazolidin-2-ones and benzimidazolidin-2-ones, which are structural motifs present in pharmaceuticals, natural products, and chiral auxiliaries . The nature of these interactions involves the incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular processes includes alterations in enzyme activity, protein synthesis, and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. These interactions can result in the inhibition or activation of enzymatic pathways, ultimately affecting cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses of the compound exhibit minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization for therapeutic applications. These findings are essential for understanding the compound’s safety profile and its potential use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes the modulation of enzyme activity, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s therapeutic potential and its impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biochemical activity and therapeutic efficacy. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its delivery for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function, as they influence its interactions with biomolecules and its impact on cellular processes. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-6-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQDTRQWCBEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)


![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)


![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)



![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
